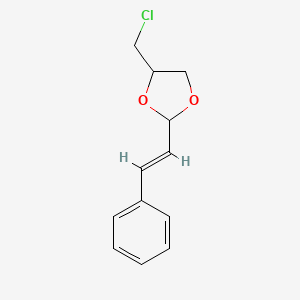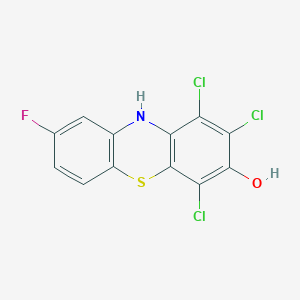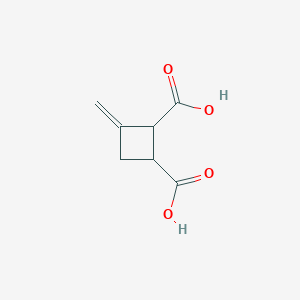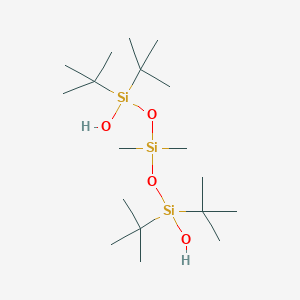![molecular formula C6H12ClN3O2S B14355543 N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea CAS No. 96413-08-0](/img/structure/B14355543.png)
N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a chloroethyl group, a methylsulfanyl group, and a nitrosourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(methylsulfanyl)ethylamine in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea group. The general reaction scheme is as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with 2-(methylsulfanyl)ethylamine in the presence of a base to form the intermediate.
Step 2: The intermediate is then treated with sodium nitrite under acidic conditions to form N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea has several scientific research applications:
Biology: Studied for its potential as a DNA-alkylating agent, which can be useful in genetic research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
N’-(2-Chloroethyl)-N-nitrosourea: Lacks the methylsulfanyl group.
N’-(2-Bromoethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea: Contains a bromoethyl group instead of a chloroethyl group.
N’-(2-Chloroethyl)-N-[2-(ethylsulfanyl)ethyl]-N-nitrosourea: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is unique due to the presence of both the chloroethyl and methylsulfanyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
特性
CAS番号 |
96413-08-0 |
|---|---|
分子式 |
C6H12ClN3O2S |
分子量 |
225.70 g/mol |
IUPAC名 |
3-(2-chloroethyl)-1-(2-methylsulfanylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2S/c1-13-5-4-10(9-12)6(11)8-3-2-7/h2-5H2,1H3,(H,8,11) |
InChIキー |
FCLOEQALNRWQRQ-UHFFFAOYSA-N |
正規SMILES |
CSCCN(C(=O)NCCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)



![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)


![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)





